molecular formula C14H14Br4O4 B1330026 Bis(2,3-dibromopropyl) phthalate CAS No. 7415-86-3

Bis(2,3-dibromopropyl) phthalate

Cat. No.: B1330026
CAS No.: 7415-86-3
M. Wt: 565.9 g/mol
InChI Key: IVARTEJQLIMVJT-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) phthalate is a brominated derivative of phthalic acid, where two 2,3-dibromopropyl groups are esterified to the phthalate backbone. This compound is structurally distinct from conventional phthalate plasticizers (e.g., DEHP, DBP) due to its brominated alkyl chains, which confer flame-retardant properties. It has historically been used in polymers and textiles to reduce flammability . However, concerns about its toxicity and environmental persistence have led to regulatory scrutiny, particularly under frameworks like REACH .

Properties

IUPAC Name

bis(2,3-dibromopropyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14Br4O4/c15-5-9(17)7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-10(18)6-16/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVARTEJQLIMVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)C(=O)OCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864056
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Molecular Weight

565.9 g/mol
Source PubChem
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CAS No.

7415-86-3
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester
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Record name Bis(2,3-dibromopropyl) phthalate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) phthalate typically involves the esterification of phthalic anhydride with 2,3-dibromopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dibromopropyl) phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flame Retardant in Polyurethane Foams

The primary application of bis(2,3-dibromopropyl) phthalate is as a flame retardant in polyurethane foams. These foams are widely used in furniture, mattresses, and automotive interiors due to their excellent cushioning properties. The incorporation of this flame retardant helps meet safety standards by reducing the risk of ignition and slowing down the spread of fire .

Use in Building Materials

In addition to polyurethane foams, this compound is utilized in various building materials. It is added to insulation materials and coatings to enhance their fire resistance. This application is crucial in residential and commercial construction where fire safety regulations are stringent .

Electrical and Electronic Equipment

The compound is also found in electrical and electronic equipment as a flame retardant additive. Its presence helps protect wiring and components from fire hazards, thereby increasing safety in consumer electronics and appliances .

Automotive Applications

In the automotive industry, this compound is used in interior components such as dashboards and seat covers. Its flame-retardant properties are essential for meeting automotive safety standards regarding fire resistance .

Toxicological Profile

Research indicates potential health risks associated with exposure to this compound. Studies have shown that this chemical may exhibit reproductive toxicity and other adverse health effects. For instance, case studies involving animal models have reported carcinogenic effects when exposed to high concentrations of this compound .

Regulatory Status

Given the health concerns linked to brominated flame retardants, regulatory bodies such as the Environmental Protection Agency (EPA) are assessing the safety and environmental impact of this compound. The focus is on understanding its persistence in the environment and potential bioaccumulation risks .

Case Study 1: Toxicity Assessment

A study conducted on Wistar rats assessed the carcinogenic potential of bis(2,3-dibromopropyl) phosphate. The findings indicated significant tumor development at higher exposure levels, raising concerns about its safety for human use .

Case Study 2: Exposure Evaluation

An evaluation of human exposure through biomonitoring highlighted that certain populations might be at risk due to the presence of this compound in household dust. This study emphasized the need for ongoing monitoring and regulation to protect vulnerable groups from potential health hazards associated with this chemical .

Mechanism of Action

The flame-retardant properties of Bis(2,3-dibromopropyl) phthalate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process by capturing free radicals that propagate the flame. This results in a reduction of the overall flammability of the material .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Comparators

Property This compound TRIS DEHP BDBPP
CAS No. Not explicitly listed 126-72-7 117-81-7 5412-25-9
Molecular Formula C₁₄H₁₄Br₄O₄ C₉H₁₅Br₆O₄P C₂₄H₃₈O₄ C₆H₁₀Br₄O₄P
Primary Use Flame retardant Flame retardant Plasticizer Flame retardant metabolite
LD₅₀ (rat, oral) Not available 30 g/kg 30 g/kg 25 g/kg
Environmental Half-Life >100 days >100 days 10–30 days 50–80 days

Biological Activity

Bis(2,3-dibromopropyl) phthalate (DBP) is a brominated phthalate ester that has garnered attention due to its potential biological activities, particularly concerning its toxicological effects and environmental persistence. This article reviews the biological activity of DBP, focusing on its carcinogenic properties, reproductive effects, and neurotoxic potential, supported by various studies and case analyses.

Chemical Structure and Properties

DBP is part of a class of compounds known for their use as plasticizers and flame retardants. Its chemical structure includes two dibromopropyl groups attached to a phthalate backbone, contributing to its lipophilicity and ability to bioaccumulate in living organisms.

Carcinogenic Effects

Research has indicated that DBP exhibits significant carcinogenic potential. A notable study conducted on Wistar rats revealed that dietary exposure to DBP resulted in a high incidence of tumors in both sexes, particularly in the digestive system. Tumors included:

  • Papillomas and adenocarcinomas of the tongue and esophagus
  • Adenocarcinomas of the intestine
  • Hepatocellular adenomas and carcinomas

The study demonstrated a dose-dependent relationship, with higher doses correlating with increased tumor incidence, suggesting that DBP acts as a potent proximate carcinogen compared to other similar compounds like tris(2,3-dibromopropyl) phosphate .

Reproductive and Developmental Toxicity

DBP's impact on reproductive health has also been documented. Studies have shown that exposure to DBP can lead to adverse reproductive outcomes, including:

  • Reduced fertility rates
  • Altered hormone levels
  • Developmental anomalies in offspring

In particular, animal studies indicated that male reproductive parameters were significantly affected by DBP exposure, leading to concerns about its endocrine-disrupting capabilities .

Neurotoxic Effects

Neurobehavioral studies have highlighted the neurotoxic potential of DBP. For instance, exposure has been linked to behavioral changes in animal models, including:

  • Impaired learning and memory
  • Altered motor functions

These findings suggest that DBP may interfere with normal neurological development and function .

Environmental Persistence and Bioaccumulation

DBP is known for its environmental persistence due to its lipophilic nature, which facilitates bioaccumulation in aquatic organisms. Studies have shown that DBP can accumulate in the tissues of fish and other aquatic life forms, leading to potential biomagnification through the food chain. This raises concerns about its long-term ecological impact and the risks posed to human health through dietary exposure .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityFindings
CarcinogenicityInduces tumors in digestive system; dose-dependent effects observed
Reproductive ToxicityAlters hormone levels; affects fertility rates
NeurotoxicityImpairs learning/memory; alters motor functions
Environmental ImpactPersistent in environment; bioaccumulates in aquatic organisms

Case Studies

  • Wistar Rat Study : Rats fed diets containing varying concentrations of DBP showed significant tumor development over a 24-month period. The study highlighted a strong correlation between dosage and tumor incidence.
  • Neurobehavioral Assessment : A study on rodents exposed to DBP demonstrated notable changes in behavior patterns indicative of neurotoxic effects, emphasizing the compound's potential risks during critical developmental windows.

Q & A

Q. What analytical methods are recommended for detecting Bis(2,3-dibromopropyl) phthalate in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are primary methods for identifying brominated phthalates. Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from matrices like dust or water. Matrix effects, such as co-eluting contaminants, require careful optimization of chromatographic conditions (e.g., column type, gradient elution) to avoid false positives/negatives . Quantification should use isotope-labeled internal standards (e.g., deuterated analogs) to correct for recovery variations.

Q. How can structural differences between brominated phthalates and phosphate esters impact experimental design?

this compound contains a phthalic acid backbone with brominated alkyl chains, while phosphate esters (e.g., Tris(2,3-dibromopropyl) phosphate, TDBPP) have a phosphorus core. These structural differences influence polarity, stability, and reactivity. For example, brominated phthalates may exhibit higher lipophilicity, requiring adjustments in solvent systems for extraction or cell-based assays. Researchers must validate methods separately for each compound class to avoid cross-reactivity in immunoassays or misidentification in spectral libraries .

Q. What are the key challenges in synthesizing this compound with high purity?

Synthesis typically involves esterification of phthalic anhydride with 2,3-dibromopropanol. Challenges include:

  • Side reactions : Bromine may detach under acidic conditions, forming de-brominated byproducts.
  • Purification : Use silica gel chromatography with non-polar solvents (e.g., hexane:ethyl acetate) to separate isomers.
  • Characterization : Confirm purity via 1^1H/13^13C NMR and high-resolution MS. Trace brominated impurities can skew toxicity assessments .

Advanced Research Questions

Q. How do conflicting data on the carcinogenicity of brominated phthalates arise, and how can they be resolved?

Discrepancies in carcinogenicity studies (e.g., in vivo vs. in vitro) often stem from:

  • Dose-response variability : Low-dose chronic exposure may not replicate acute high-dose effects.
  • Metabolic activation : Hepatic cytochrome P450 enzymes can convert BDBPP into reactive intermediates (e.g., epoxides), which may not be captured in cell-free assays.
  • Species-specific differences : Rodent models may overestimate human risk due to metabolic disparities. To reconcile data, employ multi-omics approaches (e.g., metabolomics, transcriptomics) in human-relevant models like 3D organoids or primary hepatocytes .

Q. What methodologies are effective for studying the environmental persistence of BDBPP in aquatic systems?

Use mesocosm experiments to simulate real-world conditions:

  • Degradation kinetics : Monitor hydrolysis rates at varying pH and UV exposure. Brominated phthalates degrade slower than non-brominated analogs due to C-Br bond stability.
  • Bioaccumulation : Measure bioconcentration factors (BCFs) in aquatic organisms (e.g., zebrafish) using stable isotope tracing.
  • Metabolite profiling : Identify transformation products (e.g., debrominated phthalates) via high-resolution MS. Environmental half-lives can exceed 100 days in sediment-rich systems, necessitating long-term studies .

Q. How can computational modeling predict the endocrine-disrupting potential of BDBPP?

Molecular docking and quantitative structure-activity relationship (QSAR) models are used to assess binding affinity to nuclear receptors (e.g., estrogen receptor α). Key steps:

  • Ligand preparation : Optimize BDBPP’s 3D conformation using density functional theory (DFT).
  • Receptor docking : Compare binding energies with known endocrine disruptors (e.g., BPA).
  • In vitro validation: Use reporter gene assays (e.g., ER-CALUX) to confirm predictions. BDBPP’s bromine atoms may sterically hinder receptor binding, reducing potency compared to non-brominated phthalates .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for BDBPP in terrestrial vs. aquatic ecosystems?

  • Lipid content variability : Terrestrial organisms (e.g., earthworms) have lower lipid content than fish, reducing BAFs.
  • Exposure routes : Aquatic systems involve direct gill uptake, while terrestrial exposure is diet-mediated.
  • Soil adsorption : BDBPP’s high log KowK_{ow} (~8.5) enhances adsorption to organic matter, reducing bioavailability in soil. Standardize test conditions (e.g., OECD Guideline 305) to improve cross-study comparability .

Methodological Recommendations Table

Research FocusMethodKey ConsiderationsReferences
Detection GC-MS/LC-MSUse deuterated internal standards; optimize column (e.g., DB-5MS for GC).
Toxicity ER-CALUX assayInclude metabolic activation (S9 fraction) to assess pro-carcinogens.
Environmental Fate Mesocosm studiesMonitor photodegradation under UV-A/UV-B light.
Computational QSAR modelingValidate with ≥10 structurally diverse brominated analogs.

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